Thr-Pro
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLYAJSZHIJCTO-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431470 | |
| Record name | L-Thr-L-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
46398-79-2 | |
| Record name | L-Thr-L-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Threonylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Mixed Anhydride Method
The mixed anhydride method, detailed in patent CN104109189A, employs tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups to minimize side reactions. For H-Thr-Pro-OH synthesis:
Protection of Threonine :
- Boc-Threonine (tert-butoxycarbonyl-threonine) is dissolved in anhydrous tetrahydrofuran (THF) at -15°C.
- Isobutyl chlorocarbonate and N-methylmorpholine are added to form a mixed acid anhydride intermediate.
- Proline methyl ester hydrochloride (H-Pro-OMe·HCl) is then coupled to the activated Threonine derivative.
Deprotection and Isolation :
- The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
- Saponification with sodium hydroxide (NaOH) hydrolyzes the methyl ester, yielding free carboxylate.
- Final purification involves pH adjustment to precipitate the dipeptide, followed by vacuum drying.
Key Data :
Fragment Condensation Strategy
Patent CN105273077A highlights a fragment condensation approach using Fmoc-Pro-Pro-OH, adaptable for H-Thr-Pro-OH. Here, pre-synthesized dipeptide fragments (e.g., Fmoc-Thr-Pro-OH) are coupled via carbodiimide reagents (e.g., HBTU, HATU) and deprotected using piperidine.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in automation and scalability, particularly for peptides requiring iterative coupling cycles.
Fmoc-Based SPPS
Resin Loading :
Coupling of Threonine :
Cleavage and Purification :
Optimization Insights :
- Coupling Efficiency : >99% per cycle (monitored by Kaiser test).
- Final Yield : 70–75% after HPLC purification.
Comparative Analysis of Synthesis Methods
| Parameter | Liquid-Phase | Solid-Phase | Enzymatic |
|---|---|---|---|
| Yield | 81–84% | 70–75% | ~60% |
| Purity (HPLC) | >95% | >98% | 85–90% |
| Racemization Risk | Low | Negligible | None |
| Scalability | Moderate | High | Low |
Key Findings :
- Liquid-phase synthesis achieves higher yields but requires meticulous pH control during precipitation.
- SPPS ensures minimal racemization and is ideal for research-scale production.
- Enzymatic methods, though eco-friendly, lag in efficiency and scalability.
Challenges and Mitigation Strategies
Racemization
Solubility Issues
- Cause : Hydrophobic interactions in Proline-rich sequences.
- Solution : Incorporation of DMF or dimethyl sulfoxide (DMSO) as co-solvents.
Chemical Reactions Analysis
Types of Reactions
H-THR-PRO-OH can undergo various chemical reactions, including:
Oxidation: H-THR-PRO-OH can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in H-THR-PRO-OH.
Substitution: H-THR-PRO-OH can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of H-THR-PRO-OH may yield hydroxylated derivatives, while reduction can lead to the formation of reduced peptides .
Scientific Research Applications
H-THR-PRO-OH (L-Threonine-L-Proline) is a dipeptide with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Research indicates that peptides similar to H-THR-PRO-OH exhibit strong antioxidant activity.
Scientific Research Applications
- Chemistry H-THR-PRO-OH is employed as a model compound in studies of peptide synthesis and peptide bond formation.
- Biology It is studied for its role in protein structure and function, particularly in proline-rich regions in proteins. H-THR-PRO-OH can influence protein folding and stability by participating in cis-trans isomerization of proline residues. This isomerization is catalyzed by peptidyl-prolyl isomerases, which play a crucial role in regulating protein function and signaling pathways.
- Medicine This compound is investigated for its potential therapeutic applications, including its role in modulating protein-protein interactions and its potential as a drug candidate. H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. Studies suggest that H-THR-PRO-OH may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Industry This compound is used in the development of peptide-based materials and as a building block for more complex peptides and proteins.
Biological Activities
The biological activity of H-THR-PRO-OH can be attributed to several mechanisms:
- Antioxidant Activity H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals.
- Neuroprotective Effects Studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Modulation of Protein Interactions The structure of H-THR-PRO-OH allows it to interact with various proteins, influencing cellular signaling pathways.
Bioactive peptides such as H-THR-PRO-OH and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents .
Wound Healing Applications
Mechanism of Action
The mechanism by which H-THR-PRO-OH exerts its effects involves its interaction with specific molecular targets. H-THR-PRO-OH can influence protein folding and stability by participating in cis-trans isomerization of proline residues. This isomerization is catalyzed by peptidyl-prolyl isomerases, which play a crucial role in regulating protein function and signaling pathways .
Comparison with Similar Compounds
H-DL-Pro-OH (CAS: 609-36-9)
Structural Comparison :
Functional Differences :
- Uses : H-DL-Pro-OH is primarily a laboratory chemical, whereas H-Thr-Pro-OH may serve as a building block for larger peptides or bioactive molecules .
- Molecular Complexity: H-Thr-Pro-OH’s dipeptide structure introduces additional hydrogen bond donors (Thr’s hydroxyl group) and stereochemical complexity compared to the single amino acid H-DL-Pro-OH.
Safety Profile :
Both compounds require standard laboratory handling, but H-Thr-Pro-OH’s peptide bond may necessitate stricter storage conditions to prevent hydrolysis .
H-Ala-Phe-Pro-OH (CAS: 34327-70-3)
Structural Comparison :
Key Contrasts :
| Property | H-Thr-Pro-OH (Inferred) | H-Ala-Phe-Pro-OH |
|---|---|---|
| Molecular Formula | C9H16N2O5 | C17H23N3O4 |
| Molecular Weight | ~232.24 g/mol | 333.38 g/mol |
| Hydrogen Bond Donors | 4 (Thr-OH, Pro-NH) | 5 |
| Aromatic Groups | None | Phe residue |
Functional Implications :
Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (CAS: 141261-96-3)
Structural Comparison :
Key Differences :
- Protective Groups : The Boc group in the hexapeptide enhances stability during synthesis but complicates deprotection steps, unlike H-Thr-Pro-OH, which lacks such modifications.
- Biological Activity : Larger peptides like Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH may target specific receptors or enzymes, while H-Thr-Pro-OH’s simpler structure likely serves foundational roles in peptide assembly .
Biological Activity
Introduction
H-THR-PRO-OH, a dipeptide composed of threonine (Thr) and proline (Pro), has garnered attention in the field of biochemistry for its potential biological activities. This article reviews the current understanding of H-THR-PRO-OH's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
H-THR-PRO-OH is characterized by its unique sequence of amino acids, which contributes to its biological activity. The chemical formula can be represented as , indicating the presence of two nitrogen atoms, which are critical for its interaction with biological targets.
Table 1: Properties of H-THR-PRO-OH
| Property | Value |
|---|---|
| Molecular Weight | 146.14 g/mol |
| Solubility | Soluble in water |
| pKa | 9.1 (Proline) |
| LogP | -2.18 |
The biological activity of H-THR-PRO-OH can be attributed to several mechanisms:
- Antioxidant Activity : H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Modulation of Protein Interactions : The structure of H-THR-PRO-OH allows it to interact with various proteins, influencing cellular signaling pathways.
Neuroprotective Effects
A study published in Frontiers in Chemistry investigated the neuroprotective effects of various peptides, including H-THR-PRO-OH, on neuronal cells exposed to oxidative stress. The results demonstrated that H-THR-PRO-OH significantly reduced cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antioxidant Activity
Research highlighted in MDPI reviews indicates that peptides similar to H-THR-PRO-OH exhibit strong antioxidant activity. These peptides were shown to effectively scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .
Table 2: Summary of Biological Activities
Therapeutic Applications
Given its biological activities, H-THR-PRO-OH has potential applications in:
- Neurodegenerative Disease Treatment : Its neuroprotective properties could be harnessed for conditions like Alzheimer's and Parkinson's disease.
- Antioxidant Supplementation : As an antioxidant, it may be beneficial in dietary supplements aimed at reducing oxidative stress.
- Cosmetic Formulations : The compound's ability to protect skin cells from oxidative damage makes it a candidate for anti-aging products.
Q & A
Q. What are the established synthetic protocols for H-THR-PRO-OH, and how can experimental reproducibility be ensured?
Answer: The synthesis of H-THR-PRO-OH requires strict adherence to peptide coupling protocols, such as Fmoc/t-Bu solid-phase synthesis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst ratios) and validate purity via HPLC and mass spectrometry. Follow guidelines for experimental reporting, including full characterization of new compounds (e.g., NMR, IR) and explicit citations for known intermediates . For reproducibility, replicate protocols from primary literature and cross-validate with secondary sources (e.g., Beilstein Journal guidelines) .
Q. How can researchers optimize the characterization of H-THR-PRO-OH to confirm structural integrity?
Answer: Combine orthogonal analytical methods:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in peptide backbones.
- Chromatography : Use reverse-phase HPLC with UV/Vis and MS detection to confirm purity and molecular weight.
- Elemental analysis : Validate empirical formulas. Cross-reference spectral data with databases (e.g., PubChem) and report deviations in chemical shifts or retention times .
Advanced Research Questions
Q. What experimental design frameworks are recommended for studying H-THR-PRO-OH’s conformational stability under varying pH conditions?
Answer: Apply the P-E/I-C-O framework:
- Population : H-THR-PRO-OH in aqueous buffers (pH 2–12).
- Exposure : Temperature-controlled circular dichroism (CD) or NMR spectroscopy.
- Comparison : Stability metrics (e.g., half-life, aggregation propensity) vs. control peptides.
- Outcome : Quantify structural changes (e.g., α-helix to β-sheet transitions). Predefine statistical thresholds (e.g., p < 0.05) and use iterative validation to minimize batch effects .
Q. How should researchers resolve contradictions in reported bioactivity data for H-THR-PRO-OH across studies?
Answer: Conduct a systematic discrepancy analysis :
- Source audit : Compare assay conditions (cell lines, incubation times, solvent systems).
- Meta-analysis : Use tools like RevMan to pool data and assess heterogeneity (I² statistic).
- Validation : Replicate conflicting experiments with standardized protocols (e.g., NIH preclinical guidelines) . Publish negative results to reduce publication bias .
Q. What computational strategies are effective for modeling H-THR-PRO-OH’s interactions with enzymatic targets?
Answer:
- Docking simulations : Use AutoDock Vina with flexible side-chain parameters to account for peptide dynamics.
- MD simulations : Run >100 ns trajectories in explicit solvent (e.g., TIP3P) to assess binding stability.
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics for catalytic residue interactions. Validate predictions with mutagenesis data and report force field limitations .
Methodological Guidance
How to formulate a FINER research question for H-THR-PRO-OH’s role in signal transduction pathways?
Answer: Apply the FINER criteria :
- Feasible : Access to knockout cell models and phosphoproteomics tools.
- Interesting : Link to understudied pathways (e.g., non-canonical GPCR signaling).
- Novel : Investigate post-translational modifications unique to H-THR-PRO-OH.
- Ethical : Adhere to institutional biosafety protocols.
- Relevant : Align with NIH priorities for peptide-based therapeutics .
Q. What statistical approaches are robust for analyzing dose-response data in H-THR-PRO-OH toxicity studies?
Answer:
- Non-linear regression : Fit sigmoidal curves (Hill equation) to EC50/IC50 data.
- ANOVA with post-hoc tests : Compare means across dose groups (Tukey’s HSD).
- Survival analysis : Use Kaplan-Meier plots for longitudinal toxicity. Report confidence intervals and power analysis to justify sample sizes .
Data Management & Reporting
Q. How to structure a research paper on H-THR-PRO-OH to meet journal guidelines for organic chemistry?
Answer: Follow the IMRAD format:
- Introduction : Highlight gaps in peptide stability research.
- Methods : Detail synthesis protocols, instrumentation (manufacturer, model), and statistical software (version, parameters).
- Results : Use tables for spectral data (δH, δC) and figures for conformational analyses.
- Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2022), our CD data suggest..."). Adhere to Beilstein Journal’s rules for supplementary data and ethical reporting .
Q. What criteria define high-quality literature reviews for H-THR-PRO-OH applications?
Answer:
- Inclusion/Exclusion : Prioritize peer-reviewed studies using validated assays.
- Critical appraisal : Use CASP checklists to assess bias in in vitro/in vivo studies.
- Synthesis : Map trends via PRISMA diagrams and identify mechanistic consensus .
Ethical & Collaborative Considerations
Q. How to design a collaborative study on H-THR-PRO-OH with cross-disciplinary teams?
Answer:
- Task allocation : Assign synthesis to organic chemists, bioassays to pharmacologists, and modeling to computational biologists.
- Milestones : Set timelines for intermediate characterizations (e.g., "Week 1–4: Solid-phase synthesis").
- Communication : Use shared platforms (e.g., LabArchives) for real-time data tracking.
Reference NIH guidelines for authorship criteria and conflict-of-interest disclosures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
